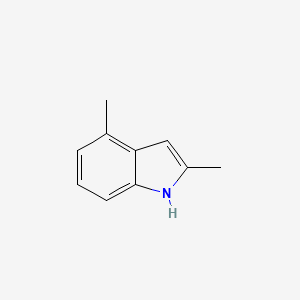

2,4-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUMNVFXMLIKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451166 | |

| Record name | 2,4-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10299-61-3 | |

| Record name | 2,4-Dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-1H-indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,4-dimethyl-1H-indole chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,4-dimethyl-1H-indole, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with methyl groups substituted at the 2nd and 4th positions of the indole core.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol [1] |

| CAS Number | 10299-61-3[2] |

| IUPAC Name | This compound |

| SMILES | CC1=CC=C2C(NC=C2C)=C1 |

| InChI | InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3[1] |

| InChIKey | YBUMNVFXMLIKDZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized below. It should be noted that while some experimental data is available, many properties are predicted through computational models.

| Property | Value | Source |

| Boiling Point | 94-96 °C at 0.5 mmHg | Experimental[3] |

| Water Solubility | 0.85 g/L | Predicted (ALOGPS)[3] |

| logP | 2.94 | Predicted (ALOGPS)[3] |

| pKa (Strongest Acidic) | 17 | Predicted (ChemAxon)[3] |

| Polar Surface Area | 15.79 Ų | Predicted (ChemAxon)[3] |

| Hydrogen Donor Count | 1 | Predicted (ChemAxon)[3] |

| Hydrogen Acceptor Count | 0 | Predicted (ChemAxon)[3] |

| Rotatable Bond Count | 0 | Predicted (ChemAxon)[3] |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely available in public databases. This section outlines the expected spectroscopic characteristics based on its structure and data from analogous indole compounds.

Mass Spectrometry

The nominal mass of this compound is 145 g/mol .

-

Electron Ionization Mass Spectrometry (EI-MS): The molecular ion peak (M+) is expected at m/z 145.

-

Predicted Collision Cross Section (CCS) values for adducts:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, the N-H proton, and the two methyl groups. The aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The N-H proton will likely be a broad singlet at δ > 8.0 ppm. The two methyl groups will appear as singlets, with the C2-methyl typically resonating around δ 2.4 ppm and the C4-methyl at a slightly different chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the δ 110-140 ppm region. The two methyl carbons will appear upfield, typically in the δ 10-25 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

N-H stretch: A sharp peak around 3400 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Strong absorptions in the 1500-1600 cm⁻¹ region.

-

C-N stretch: In the 1300-1400 cm⁻¹ region.

Synthesis and Reactivity

Fischer Indole Synthesis

The most common and versatile method for synthesizing substituted indoles is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[5][6] For the synthesis of this compound, the precursors are 3-methylphenylhydrazine and acetone.

This protocol is adapted from established general methods for the Fischer indole synthesis.[7]

Materials:

-

3-Methylphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 3-methylphenylhydrazine hydrochloride (1 equivalent) in a minimal amount of water and neutralize with a suitable base (e.g., sodium acetate) to free the hydrazine. Extract the 3-methylphenylhydrazine with a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure. To the resulting free hydrazine, add acetone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete formation of the corresponding hydrazone. Remove the solvent under reduced pressure.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) or a mixture of a Lewis acid like ZnCl₂ (2-3 equivalents) in a high-boiling solvent like toluene.

-

Heat the reaction mixture to 100-150 °C with stirring. The optimal temperature and time should be determined by monitoring the reaction progress using TLC. The reaction typically takes several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reactivity

The reactivity of this compound is characteristic of the indole nucleus. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, since the C2 position is substituted with a methyl group, this can influence the regioselectivity of certain reactions. The N-H proton is weakly acidic and can be deprotonated by strong bases.

Biological Activity and Applications in Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[8][9] These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and effects on the central nervous system.[8]

While specific and extensive biological studies on this compound are not widely reported in the literature, its structural class is of significant interest. For instance, various dimethyl-indole derivatives have been synthesized and evaluated for their activity as potent and selective 5-HT₁D receptor agonists, which are targets for antimigraine therapies.[10]

The presence of this compound has been detected in some food items, such as common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus), suggesting it could be a potential biomarker for the consumption of these foods.[3]

Given the vast therapeutic potential of the indole nucleus, this compound represents a valuable starting material or fragment for the synthesis of more complex molecules in drug discovery programs. Its specific substitution pattern may offer unique steric and electronic properties that could be exploited in the design of novel therapeutic agents.

References

- 1. This compound [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. Showing Compound this compound (FDB010954) - FooDB [foodb.ca]

- 4. PubChemLite - this compound (C10H11N) [pubchemlite.lcsb.uni.lu]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,4-dimethyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

2,4-dimethyl-1H-indole is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₁₁N.[1][2][3] It belongs to the class of substituted indoles, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₁N | [1][2][3] |

| Molecular Weight | 145.20 g/mol | [1][2][3] |

| Monoisotopic Mass | 145.08914 Da | [4] |

| CAS Number | 10299-61-3 | [2] |

Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental composition. The table below lists predicted mass-to-charge ratios (m/z) for various adducts of this compound.[4]

| Adduct | Predicted m/z |

| [M]⁺ | 145.08859 |

| [M+H]⁺ | 146.09642 |

| [M+Na]⁺ | 168.07836 |

| [M+K]⁺ | 184.05230 |

| [M+NH₄]⁺ | 163.12296 |

| [M-H]⁻ | 144.08186 |

Data sourced from predicted values on PubChem.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the searched public databases. However, the expected chemical shifts and multiplicities can be predicted based on the analysis of closely related isomers. For illustrative purposes, the experimental data for 3,4-dimethyl-1H-indole is provided below.[5]

Table 2.1: Experimental NMR Data for 3,4-dimethyl-1H-indole [5]

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ (ppm) | Multiplicity & J (Hz) |

| 7.80 | s (br), 1H (N-H) |

| 7.19 | d, J = 8.1, 1H (Ar-H) |

| 7.09 | t, J = 7.6, 1H (Ar-H) |

| 6.93 | d, J = 0.8, 1H (Ar-H) |

| 6.87 | d, J = 7.1, 1H (Ar-H) |

| 2.78 | s, 3H (Ar-CH₃) |

| 2.56 | d, J = 0.9, 3H (C₃-CH₃) |

Note: This data is for the isomer 3,4-dimethyl-1H-indole and is presented for comparative and illustrative purposes.[5]

Predicted Analysis for this compound:

-

¹H NMR: One would expect a broad singlet for the N-H proton, two singlets for the two methyl groups (C2-CH₃ and C4-CH₃), and signals in the aromatic region corresponding to the protons at positions 3, 5, 6, and 7. The proton at C3 would likely appear as a singlet or a narrow multiplet. The protons on the benzene ring (C5, C6, C7) would show characteristic doublet and triplet splitting patterns.

-

¹³C NMR: Ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. Two signals would be in the aliphatic region for the two methyl carbons, while the remaining eight signals would be in the aromatic/heteroaromatic region.

Infrared (IR) Spectroscopy

Table 2.2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3400 | N-H stretch | Medium, Sharp |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 2950-2850 | Aliphatic C-H stretch (CH₃) | Medium |

| ~1600-1450 | Aromatic C=C ring stretching | Medium to Strong |

| ~1470 and ~1380 | C-H bending (CH₃) | Medium |

| ~800-700 | C-H out-of-plane bending | Strong |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of indole derivatives, based on standard laboratory practices.

Synthesis and Purification (General Procedure)

A common method for the synthesis of substituted indoles is the Fischer indole synthesis.[6] This involves the reaction of an appropriate phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, this would typically involve the reaction of (3-methylphenyl)hydrazine with acetone.

The purification of the final product is critical for obtaining clean spectroscopic data. Flash column chromatography on silica gel is a standard method.[5]

-

Reaction Setup: The arylhydrazine and ketone are dissolved in a suitable solvent (e.g., ethanol, acetic acid, or toluene) containing an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

-

Reaction Execution: The mixture is heated to reflux for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography using a solvent system such as petroleum ether/ethyl acetate.[5]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[5]

-

Parameters for ¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Parameters for ¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.[5]

-

GC Parameters:

-

Column: A capillary column such as an Agilent 19091J-413 (30 m × 320 μm × 0.25 μm) is suitable.[5]

-

Carrier Gas: Helium or Nitrogen.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: ~1-2 scans/second.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: A thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate.

-

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized indole derivative, integrating the spectroscopic techniques discussed.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,4-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,4-dimethyl-1H-indole. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of the closely related isomer, 3,4-dimethyl-1H-indole, and established principles of NMR spectroscopy. This document outlines the expected chemical shifts and coupling constants, a detailed experimental protocol for acquiring such data, and a logical workflow for the NMR analysis process.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from the experimental data of the structural isomer, 3,4-dimethyl-1H-indole, and take into account the expected electronic effects of the methyl group positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~ 8.0 | br s | - |

| H3 | ~ 6.3 | s | - |

| H5 | ~ 6.9 | d | ~ 8.0 |

| H6 | ~ 7.0 | t | ~ 7.5 |

| H7 | ~ 7.2 | d | ~ 7.0 |

| 2-CH₃ | ~ 2.4 | s | - |

| 4-CH₃ | ~ 2.5 | s | - |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 135.0 |

| C3 | ~ 100.0 |

| C3a | ~ 128.0 |

| C4 | ~ 130.0 |

| C5 | ~ 120.0 |

| C6 | ~ 122.0 |

| C7 | ~ 110.0 |

| C7a | ~ 136.0 |

| 2-CH₃ | ~ 13.0 |

| 4-CH₃ | ~ 18.0 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for routine ¹H and ¹³C NMR of organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if solubility in CDCl₃ is an issue or to better resolve N-H proton signals.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 0 to 220 ppm is standard.

-

3. Data Processing

-

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow of an NMR experiment from sample preparation to final data analysis.

Mass Spectrometry of 2,4-dimethyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2,4-dimethyl-1H-indole, a heterocyclic aromatic compound of interest in various fields of chemical and pharmaceutical research. This document outlines its anticipated mass spectral data, a detailed experimental protocol for its analysis, and visual representations of its fragmentation pathway and the analytical workflow.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. Under electron ionization (EI), the molecule is expected to undergo fragmentation through characteristic pathways for indole derivatives and substituted aromatic systems.

The molecular formula for this compound is C₁₀H₁₁N, with a monoisotopic mass of approximately 145.09 Da.[1][2] The primary fragmentation processes in indole series often involve the ejection of a methyl radical followed by the loss of hydrogen cyanide (HCN), a characteristic fragmentation for indole compounds.[3]

Table 1: Predicted Quantitative Data for the Mass Spectrum of this compound

| m/z (Daltons) | Proposed Fragment Ion | Description of Fragmentation |

| 145 | [C₁₀H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 144 | [C₁₀H₁₀N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 130 | [C₉H₈N]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 115 | [C₈H₅N]⁺ | Loss of a methyl radical and a methyl radical ([M-2CH₃]⁺) - Less likely |

| 103 | [C₈H₇]⁺ | Loss of HCN from the [M-CH₃]⁺ fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the benzene ring |

Fragmentation Pathway Diagram

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Experimental Protocol for GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.

-

Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but different retention time) should be added to the working solution.

2.2. Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Acquisition Mode: Full Scan

-

Scan Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Experimental Workflow Diagram

Caption: General workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum corresponding to this chromatographic peak should be extracted and compared with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., NIST). The relative abundances of the molecular ion and fragment ions should be recorded and used for structural confirmation.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical protocol for its analysis. Researchers are encouraged to optimize the experimental conditions based on their specific instrumentation and analytical goals.

References

A Technical Guide to 2,4-dimethyl-1H-indole: IUPAC Nomenclature and CAS Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential identification and property information for the chemical compound 2,4-dimethyl-1H-indole. The data herein is compiled to support researchers and professionals in the fields of chemistry and drug development in their scientific endeavors.

Compound Identification

The unambiguous identification of chemical substances is critical for scientific communication, safety, and regulatory compliance. The standardized nomenclature and registry numbers for the indole derivative of interest are provided below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for experimental design, chemical synthesis, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | [1][2] |

| Molecular Weight | 145.20 g/mol | [2] |

| InChI Key | YBUMNVFXMLIKDZ-UHFFFAOYSA-N | |

| Physical Form | Red Liquid | |

| Purity | ≥96% | [2] |

Experimental Workflow for Compound Characterization

The following diagram outlines a general experimental workflow for the characterization and initial screening of a novel or newly synthesized compound such as this compound in a drug discovery context. This logical progression ensures a systematic evaluation of the compound's potential as a therapeutic agent.

Caption: A generalized experimental workflow for the characterization of a chemical compound.

This document serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and workflow are intended to facilitate experimental planning and execution.

References

The Obscure Presence of 2,4-Dimethyl-1H-indole in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of 2,4-dimethyl-1H-indole in mushrooms, with a particular focus on the available data and analytical methodologies. While the presence of this specific simple indole alkaloid has been confirmed, quantitative data remains elusive in publicly accessible literature. This document provides a comprehensive overview of the known information and presents a generalized experimental protocol for the extraction, identification, and quantification of this compound from fungal matrices, aimed at facilitating future research in this area.

Natural Occurrence and Significance

The genus Tricholoma is known to produce a variety of simple indole alkaloids, which are often associated with the characteristic odors of these mushrooms. Scientific literature confirms the presence of this compound in the fruiting bodies of Tricholoma sciodes, a mushroom species considered inedible due to its bitter and acrid taste. The isolation of this compound was first reported in 1994, where it was identified as a new natural product, although it had been previously synthesized in laboratory settings.[1]

While the biological role of this compound in Tricholoma sciodes is not yet understood, the study of fungal indole alkaloids is a burgeoning field of interest for their diverse and potent biological activities, including potential applications in pharmaceuticals.

Quantitative Data

To date, a thorough review of scientific literature has not revealed any published quantitative data on the concentration of this compound in Tricholoma sciodes or any other fungal species. The following table is provided as a template for researchers to populate as quantitative data becomes available.

| Mushroom Species | Part of Mushroom | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Tricholoma sciodes | Fruiting Body | Not Reported | Not Reported | |

| Tricholoma virgatum | Fruiting Body | Not Reported | Not Reported |

Experimental Protocols

The following is a generalized experimental protocol for the extraction, isolation, and analysis of this compound from mushroom samples. This protocol is a composite based on methodologies reported for the isolation of simple indole alkaloids from fungi.

Sample Preparation and Extraction

-

Mushroom Collection and Preparation: Fresh fruiting bodies of the target mushroom species (e.g., Tricholoma sciodes) should be collected and carefully cleaned of any debris. A voucher specimen should be preserved for taxonomic identification. The fresh material can be either used directly or freeze-dried (lyophilized) to a constant weight for long-term storage and to facilitate extraction.

-

Grinding: The fresh or lyophilized mushroom material is finely ground into a homogenous powder using a blender or a mortar and pestle with liquid nitrogen.

-

Solvent Extraction: The powdered mushroom material is extracted with an appropriate organic solvent. Based on the initial isolation studies, ethyl acetate is a suitable solvent.[1] A general procedure would involve soaking the mushroom powder in the solvent (e.g., a 1:10 w/v ratio) and stirring or sonicating for a prolonged period (e.g., 24-48 hours) at room temperature. This process should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

-

Filtration and Concentration: The solvent extracts are combined, filtered through a suitable filter paper (e.g., Whatman No. 1), and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate) to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Centrifugal Radial Chromatography: Fractions containing the compound of interest, as indicated by TLC analysis against a this compound standard, can be further purified using centrifugal radial chromatography.[1]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and final purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

-

Column: A C18 column is typically used for the separation of indole alkaloids.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: A Diode Array Detector (DAD) or a UV detector set at the maximum absorbance wavelength of this compound (approximately 225 and 285 nm) can be used for detection and quantification.

-

Structure Elucidation and Quantification

-

Spectroscopic Analysis: The structure of the isolated compound should be confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for determining the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and confirm the molecular weight.

-

-

Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. The concentration of the compound in the mushroom extract is then determined by comparing its peak area in the HPLC chromatogram to the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from mushrooms.

Biosynthetic Pathway

The biosynthetic pathway for this compound in Tricholoma species has not been elucidated. However, indole alkaloids in fungi are generally derived from the amino acid L-tryptophan. The following diagram presents a simplified, hypothetical pathway leading to simple indoles.

Conclusion and Future Perspectives

The confirmed presence of this compound in Tricholoma sciodes opens up new avenues for research into the chemical diversity and biological activity of fungal secondary metabolites. The lack of quantitative data and a dedicated analytical protocol highlights a significant knowledge gap. The methodologies and workflows presented in this guide are intended to provide a foundation for researchers to build upon. Future studies should focus on:

-

Developing and validating a sensitive and robust analytical method for the quantification of this compound in fungal matrices.

-

Screening a wider range of Tricholoma and other mushroom species for the presence and concentration of this compound.

-

Investigating the biosynthetic pathway of this compound in T. sciodes.

-

Evaluating the biological activities of purified this compound to explore its potential pharmaceutical applications.

By addressing these research questions, the scientific community can gain a deeper understanding of the role of this simple indole alkaloid in fungal biology and its potential benefits for human health.

References

Electron density and reactivity of the 2,4-dimethyl-1H-indole ring

An In-depth Technical Guide to the Electron Density and Reactivity of the 2,4-dimethyl-1H-indole Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Understanding the influence of substituents on its electronic properties and reactivity is paramount for the rational design of novel therapeutics and synthetic methodologies. This technical guide provides a comprehensive analysis of the this compound ring, a substituted indole with distinct electronic characteristics. We delve into its electron density distribution as predicted by computational studies and explore its reactivity in key organic transformations, including electrophilic aromatic substitution, nucleophilic substitution, and cycloaddition reactions. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and utilizes visualizations to clarify reaction pathways and workflows, serving as an essential resource for professionals in organic synthesis and drug development.

Electron Density and Reactivity Overview

The indole ring is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring.[2] It is an electron-rich system, making it highly susceptible to electrophilic attack.[3] The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring compared to the benzene ring.[4]

Influence of Methyl Substituents

In this compound, the electronic landscape is further modulated by two electron-donating methyl groups.

-

2-Methyl Group: This group, located on the pyrrole ring, is an in-plane substituent that enhances the electron density of the heterocyclic portion of the molecule.[5][6][7][8] It sterically shields the C2 position and electronically activates the C3 position for electrophilic attack.

-

4-Methyl Group: Located on the benzene ring, this group increases the electron density of the carbocyclic ring. While its primary effect is on the benzene portion, it contributes to the overall electron-rich nature of the indole system.

Computational studies using methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are instrumental in quantifying these effects.[9][10][11] NBO analysis, in particular, provides insights into charge transfer, intramolecular delocalization, and hyperconjugative interactions that stabilize the molecule.[10] The highest occupied molecular orbital (HOMO) is typically localized over the pyrrole ring, confirming it as the primary site for electrophilic interaction.

Predicted Sites of Reactivity

The confluence of the inherent electronic properties of the indole nucleus and the electron-donating effects of the methyl groups leads to a clear prediction of reactivity:

-

Primary Nucleophilic Site (Electrophilic Attack): The C3 position is the most electron-rich and sterically accessible site, making it the overwhelming favorite for electrophilic aromatic substitution.[4][12][13] The presence of the 2-methyl group further reinforces this regioselectivity by preventing reactions at C2.

-

Acidity: The N-H proton is weakly acidic and can be deprotonated by strong bases to form an indolyl anion, which is a potent nucleophile.[12]

Caption: Predicted reactivity sites on the this compound ring.

Chemical Reactivity and Key Transformations

The enhanced electron density and defined regioselectivity of this compound make it a versatile substrate for various organic reactions.

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of indoles. For this compound, these reactions are expected to proceed cleanly at the C3 position.

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[14] The reactive electrophile, a chloromethyleneiminium salt (Vilsmeier reagent), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[15][16] The reaction with this compound yields this compound-3-carbaldehyde.

Caption: General workflow for the Vilsmeier-Haack formylation of an indole.

The Mannich reaction is a three-component condensation that installs an aminomethyl group at the C3 position.[17] It involves an enolizable carbonyl compound (the indole), formaldehyde, and a primary or secondary amine.[18][19] The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic C3 position of the indole.[17] The product, a "Mannich base" such as (2,4-dimethyl-1H-indol-3-yl)-N,N-dimethylmethanamine (a gramine analogue), is a valuable synthetic intermediate.[20]

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) introduces a halogen at the C3 position. These halogenated products are often unstable and used immediately.[12]

-

Nitration: Direct nitration with strong acids can lead to polymerization.[12] Milder, non-acidic reagents like benzoyl nitrate are used to install a nitro group at C3.[12]

-

Sulfonation: Sulfonation is typically achieved using a pyridine-sulfur trioxide complex to yield the indole-3-sulfonic acid.[4][12]

Nucleophilic Substitution

Nucleophilic substitution reactions are rare for the indole ring itself unless it is activated by strong electron-withdrawing groups.[21] However, N-deprotonated indoles (indolyl anions) are excellent nucleophiles. These anions, typically generated with strong bases like NaH or BuLi, can react with electrophiles like alkyl halides (N-alkylation) or acyl chlorides (N-acylation).[12] Recent studies have also explored SNAr reactions where indole acts as a nucleophile attacking an electron-deficient aryl fluoride.[22]

Cycloaddition Reactions

The indole ring can participate as a 4π-electron component in cycloaddition reactions. For instance, dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and oxyallyl cations can construct complex, seven-membered cyclohepta[b]indole cores, which are present in many bioactive natural products.[23][24] While not a direct reaction of the this compound parent ring, functionalization at C3 could provide an entry into such transformations.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for key transformations of substituted indoles. Data for the specific this compound substrate is limited in readily available literature; therefore, data for structurally similar indoles are provided for comparative purposes.

Table 1: Vilsmeier-Haack Formylation of Substituted Indoles

| Indole Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methylindole | POCl₃, DMF | Dioxane | 100°C | 1 h | 85 | [2] (Implied) |

| Indole | POCl₃, DMF | DMF | RT | - | High | [4][16] |

| 2,3,3-Trimethyl-3H-indole | POCl₃, DMF | DMF | 0°C to RT | - | Excellent |[25][26] |

Table 2: Mannich Reaction of Substituted Indoles

| Indole Substrate | Amine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | Dimethylamine | Formaldehyde | Acetic Acid | RT | 68 | [20] |

| Indole | Various sec. amines | Dichloromethane | Methanol | 50°C, 0.8 GPa | 55-94 | [27] |

| 2-Methylindole | Dimethylamine | Formaldehyde | Acetic Acid | Heat | 93 |[20] |

Detailed Experimental Protocols

The following are generalized protocols for key reactions, adaptable for the this compound substrate by those skilled in the art.

Protocol: Vilsmeier-Haack Formylation of this compound

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to form the Vilsmeier reagent.[15]

-

Reaction: Dissolve this compound (1 eq.) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 9-10 by the slow addition of a saturated sodium hydroxide solution.

-

Isolation: Stir the mixture until the intermediate iminium salt is fully hydrolyzed. The product, this compound-3-carbaldehyde, may precipitate. Collect the solid by vacuum filtration or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol: Mannich Reaction of this compound

-

Setup: In a round-bottom flask, combine this compound (1 eq.), a secondary amine (e.g., dimethylamine hydrochloride, 1.1 eq.), and paraformaldehyde (1.2 eq.).[19][27]

-

Solvent: Add a suitable solvent such as acetic acid or an ethanol/water mixture.[20]

-

Execution: Stir the mixture at room temperature or heat under reflux as required. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture. Make the solution alkaline by adding an aqueous solution of sodium or potassium hydroxide.

-

Isolation: Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over a suitable drying agent (e.g., MgSO₄), and remove the solvent in vacuo. The resulting Mannich base can be purified by column chromatography if necessary.

Protocol: Computational Analysis (NBO)

-

Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA) at a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31+G(d,p).[5][11]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

NBO Analysis: Using the optimized coordinates, perform a Natural Bond Orbital (NBO) analysis. This is often an option within the quantum chemistry software.

-

Data Interpretation: Analyze the output file to obtain natural atomic charges, orbital occupancies, and donor-acceptor interaction energies. This data will reveal the most nucleophilic sites (highest negative charge, HOMO localization) and quantify hyperconjugative effects.[10][28]

Signaling Pathways and Mechanistic Diagrams

Caption: Simplified reaction pathway for the Vilsmeier-Haack reaction.

Caption: Simplified reaction pathway for the Mannich reaction.

Conclusion

The this compound ring is an electron-rich heterocyclic system with well-defined reactivity. The presence of two electron-donating methyl groups enhances the nucleophilicity of the ring, particularly at the C3 position, while sterically protecting the C2 position. This predictable regioselectivity makes it an ideal substrate for a variety of electrophilic aromatic substitution reactions, including the Vilsmeier-Haack and Mannich reactions, which provide key intermediates for the synthesis of more complex molecules. A thorough understanding of its electronic properties and reaction pathways, supported by both experimental data and computational analysis, is crucial for its effective utilization in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. hakon-art.com [hakon-art.com]

- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic substitution at the indole [quimicaorganica.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. ijpcbs.com [ijpcbs.com]

- 16. youtube.com [youtube.com]

- 17. Mannich reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. adichemistry.com [adichemistry.com]

- 20. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 21. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 22. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. growingscience.com [growingscience.com]

- 26. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]

- 27. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 28. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Reactivity of Dimethyl-Substituted Indole Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability and reactivity of dimethyl-substituted indole isomers. Indole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. The position of methyl substituents on the indole ring significantly influences the molecule's electronic properties, steric hindrance, and overall reactivity, thereby affecting its metabolic stability, binding affinity to biological targets, and synthetic accessibility. Understanding these nuances is critical for rational drug design and the development of efficient synthetic methodologies.

Stability of Dimethyl-Substituted Indole Isomers

The thermodynamic stability of dimethyl-substituted indole isomers is a key determinant of their prevalence in reaction mixtures and their potential for long-term storage and formulation. Stability is influenced by a combination of electronic and steric factors. In general, the indole ring system is highly stable due to its aromaticity.[1] The introduction of methyl groups, which are weakly electron-donating, can further stabilize the aromatic system through inductive effects and hyperconjugation.

Table 1: Calculated Thermodynamic Properties of Selected Dimethyl-Indole Isomers

| Isomer | Relative Gibbs Free Energy (kcal/mol) | Heat of Formation (kcal/mol) |

| 2,3-Dimethylindole | 0.00 (Reference) | 29.09 |

| 1,2-Dimethylindole | TBD | TBD |

| 1,3-Dimethylindole | TBD | TBD |

| 2,5-Dimethylindole | TBD | TBD |

| 2,7-Dimethylindole | TBD | TBD |

| 3,5-Dimethylindole | TBD | TBD |

| 4,7-Dimethylindole | TBD | TBD |

| 5,6-Dimethylindole | TBD | TBD |

(Note: TBD indicates that specific comparative values for all isomers were not found in the searched literature. The provided heat of formation for 2,3-dimethylindole is a starting point. Further computational studies are needed to populate this table comprehensively.)

Reactivity of Dimethyl-Substituted Indole Isomers

The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution is typically the C3 position, as the resulting intermediate (the indoleninium cation or Wheland intermediate) is more stable due to the participation of the nitrogen lone pair in resonance stabilization.[2] However, the presence and position of methyl substituents can alter this regioselectivity and the overall reaction rate.

Electrophilic Substitution Reactions

The reactivity of dimethyl-substituted indoles in electrophilic aromatic substitution is governed by the interplay of the electron-donating nature of the methyl groups and steric hindrance. Methyl groups at any position on the ring will generally increase the rate of reaction compared to unsubstituted indole due to their electron-donating inductive effect.

Logical Relationship of Substituent Effects on Reactivity

Caption: Influence of methyl substituents on indole reactivity.

Table 2: Relative Reactivity of Methyl-Indoles in Vilsmeier-Haack Formylation [3]

| Substrate | Position of Substitution | Overall Relative Rate |

| 2-Methylindole | 3 | 9.2 |

| N-Methylindole | 3 | 2.2 |

| 2,3-Dimethylindole | Carbocyclic ring | 1.0 (Reference) |

| 3-Methylindole | 2 | 0.43 |

| Indole | 3 | 0.40 |

| 1,2,3-Trimethylindole | Carbocyclic ring | 0.11 |

This data indicates that a methyl group at the 2-position significantly activates the C3-position towards electrophilic attack. Conversely, when the C3-position is occupied, the reaction is forced to occur at a less favorable position, resulting in a lower relative rate.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and functionalization of dimethyl-substituted indole isomers. The following sections provide step-by-step methodologies for common and important reactions.

Electrophilic Nitration of 2-Methylindole

Objective: To synthesize 2-methyl-5-nitroindole, a common intermediate.

Reaction Scheme: 2-Methylindole + HNO₃/H₂SO₄ → 2-Methyl-5-nitroindole

Experimental Workflow

Caption: Workflow for the nitration of 2-methylindole.[4]

Procedure:

-

Reaction Setup: In a flask, dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0°C).[4]

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Keep this mixture cooled in an ice bath.[4]

-

Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained below 5°C.[4] After the addition is complete, allow the reaction to stir at 0-5°C until the starting material is consumed (monitor by TLC).[4]

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice. The product, 2-methyl-5-nitroindole, should precipitate out of the aqueous solution.[4]

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.[4] The product can be further purified by recrystallization if necessary. This method has been reported to yield 84% of the 5-nitro product.[4]

Electrophilic Bromination of 2,3-Dimethylindole

Objective: To synthesize 3-bromo-2,3-dimethylindolenine, a key intermediate.

Reaction Scheme: 2,3-Dimethylindole + Br₂ → 3-Bromo-2,3-dimethylindolenine

Procedure:

-

Dissolve 2,3-dimethylindole (3.1 mmol) in anhydrous methanol (20 mL) containing triethylamine (1 mL).[5]

-

Cool the solution to -5°C in a nitrogen atmosphere.[5]

-

Add a solution of bromine (1 equivalent) in methylene chloride (4 mL) dropwise with stirring.[5]

-

After 5 minutes, add water and extract the mixture with methylene chloride.[5]

-

The organic layer can then be worked up to isolate the 3-bromo-2,3-dimethylindolenine intermediate.

Friedel-Crafts Acylation of an Aromatic Compound (General Procedure)

Objective: To introduce an acyl group onto an aromatic ring.

Reaction Scheme: Ar-H + RCOCl + AlCl₃ → Ar-COR + HCl

Experimental Workflow

Caption: General workflow for Friedel-Crafts acylation.[6]

Procedure:

-

Anhydrous aluminum chloride (1.1 equiv) and methylene chloride are placed in a round-bottomed flask and cooled to 0°C in an ice/water bath.[6]

-

Acetyl chloride (1.1 equiv) as a solution in methylene chloride is added dropwise over 10 minutes.[6]

-

The aromatic compound (1.0 equiv), such as a dimethyl-substituted indole, dissolved in methylene chloride is then added dropwise.[6]

-

After the addition is complete, the ice bath is removed, and the reaction is allowed to come to room temperature and stirred for an additional 15 minutes.[6]

-

The reaction mixture is then carefully poured into a beaker containing ice and concentrated HCl.[6]

-

The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with methylene chloride.[6]

-

The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.[6]

-

The solvent is removed by rotary evaporation to yield the acylated product.[6]

Vilsmeier-Haack Formylation (General Procedure)

Objective: To introduce a formyl group at the C3-position of an indole.

Reaction Scheme: Indole Derivative + POCl₃/DMF → 3-Formylindole Derivative

Procedure:

-

To a solution of the indole substrate (1.0 equiv) in DMF, add phosphorus oxychloride (POCl₃) (1.5 equiv) at 0°C.[5]

-

After stirring for a specified time at room temperature (e.g., 6.5 hours), a solution of sodium acetate (5.6 equiv) in water is added at 0°C and stirred for 10 minutes.[5]

-

The reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether.[5]

-

The organic layer is washed with brine and dried over sodium sulfate.[5]

-

After filtration and concentration under reduced pressure, the residue is purified by silica gel column chromatography to afford the aldehyde.[5]

Reaction Mechanisms

The regioselectivity and rate of electrophilic substitution on dimethyl-substituted indoles are dictated by the stability of the cationic intermediate (sigma complex).

General Mechanism of Electrophilic Aromatic Substitution on Indole

Caption: General two-step mechanism for electrophilic substitution on indole.

The position of the methyl groups influences which sigma complex is most stable. For example, in 2,3-dimethylindole, the C3 position is blocked, forcing electrophilic attack to occur on the benzene ring, typically at the C5 or C6 position, or at the C2-methyl group under certain conditions.

Spectroscopic Data for Isomer Identification

Accurate identification of the resulting isomers from reactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose.

Table 3: Selected Spectroscopic Data for Dimethyl-Indole Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| 2,3-Dimethylindole | 7.60 (s, 1H), 7.55 (d, 1H), 7.29-7.26 (m, 1H), 7.17 (m, 2H), 2.38 (s, 3H), 2.29 (s, 3H)[7] | 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60[7] | 145 (M+) |

| 2,5-Dimethylindole | 7.7 (br s, 1H), 7.1 (d, 1H), 7.0 (s, 1H), 6.8 (d, 1H), 6.1 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H) | TBD | 145 (M+)[8] |

| 3,4-Dimethylindole | 7.80 (s, 1H), 7.19 (d, 1H), 7.09 (t, 1H), 6.93 (d, 1H), 6.87 (d, 1H), 2.78 (s, 3H), 2.56 (d, 3H)[7] | 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19[7] | 145 (M+) |

| 3,5-Dimethylindole | TBD | TBD | TBD |

| 4,7-Dimethylindole | TBD | TBD | TBD |

(Note: TBD indicates that specific data was not found in the searched literature for all isomers under consistent conditions. The provided data serves as a reference.)

Conclusion

The stability and reactivity of dimethyl-substituted indole isomers are intricately linked to the positions of the methyl groups. These substituents modulate the electronic and steric properties of the indole core, thereby influencing thermodynamic stability and the kinetics and regioselectivity of chemical transformations. A thorough understanding of these principles, supported by robust experimental protocols and spectroscopic analysis, is indispensable for the effective utilization of these versatile building blocks in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to navigate the synthesis and application of dimethyl-substituted indoles. Further computational and experimental studies are warranted to provide a more complete quantitative picture of the stability and reactivity landscape of all possible dimethylindole isomers.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. scienceopen.com [scienceopen.com]

- 3. benchchem.com [benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2,4-Dimethyl-1H-indole: A Heterocyclic Building Block for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dimethyl-1H-indole is a methylated derivative of indole, a prominent heterocyclic scaffold in a vast array of natural products and pharmacologically active compounds. Its unique structural features make it a valuable building block in medicinal chemistry and materials science, offering a platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility as a versatile chemical intermediate.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₁₁N and a molecular weight of 145.20 g/mol .[1][2] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| LogP | 2.78 | [2] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.

Conceptual Workflow for Fischer Indole Synthesis:

Fischer indole synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis of this compound

-

Hydrazone Formation: m-Tolylhydrazine is reacted with a slight excess of acetone in a suitable solvent, such as ethanol or acetic acid. This condensation reaction is typically carried out at room temperature or with gentle heating to form the corresponding hydrazone.

-

Cyclization: An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, is added to the hydrazone mixture.[3]

-

Heating: The reaction mixture is heated to induce the[5][5]-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia to form the indole ring. The reaction temperature and time are crucial parameters that need to be optimized for this specific substrate.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

While specific spectra for this compound were not found in the provided search results, the expected spectroscopic data can be inferred from closely related analogs like 2,3-dimethyl-1H-indole and 3,4-dimethyl-1H-indole.[5] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 145.

Expected Spectroscopic Data for this compound:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for two methyl groups (singlets), aromatic protons on the benzene and pyrrole rings, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for two methyl carbons, aromatic carbons of both rings, and the two carbons of the pyrrole ring fusion. |

| IR | A characteristic N-H stretching vibration around 3400 cm⁻¹, C-H stretching vibrations for aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings. |

| Mass Spec. | Molecular ion (M+) peak at m/z 145, with fragmentation patterns corresponding to the loss of methyl groups and other fragments. |

Reactivity

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. The presence of two methyl groups on the 2 and 4 positions of this compound will influence its reactivity through electronic and steric effects.

Key Reactions of the Indole Nucleus:

Key electrophilic substitution reactions of the indole core.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][6] Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is expected to yield this compound-3-carbaldehyde. While a specific yield for this reaction on this compound is not available, this reaction is generally high-yielding for many indole substrates.

General Experimental Protocol: Vilsmeier-Haack Reaction

-

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to chilled N,N-dimethylformamide (DMF) with stirring.

-

A solution of this compound in DMF is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at a controlled temperature (often ranging from 0 °C to room temperature) for a period of time, monitored by TLC.

-

Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

The resulting aldehyde product is typically a solid that can be collected by filtration or extracted with an organic solvent, followed by purification.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the indole C3 position), formaldehyde, and a secondary amine. This reaction provides a straightforward route to 3-aminomethylated indoles, which are valuable intermediates in medicinal chemistry. The reaction of this compound with formaldehyde and a secondary amine (e.g., dimethylamine) is expected to produce the corresponding gramine analog.

General Experimental Protocol: Mannich Reaction

-

A mixture of the secondary amine and formaldehyde (often in the form of an aqueous solution) is typically prepared in a solvent like acetic acid or ethanol.

-

This compound is added to this mixture.

-

The reaction is stirred, often at room temperature or with gentle heating, until the reaction is complete as indicated by TLC.

-

The reaction mixture is then worked up, which may involve neutralization and extraction with an organic solvent.

-

The product is purified by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active molecules.[7] Derivatives of this compound hold potential as building blocks for the synthesis of new therapeutic agents. The methyl groups at the 2 and 4 positions can influence the lipophilicity, metabolic stability, and binding interactions of the final compounds.

Potential Therapeutic Areas for this compound Derivatives:

-

Kinase Inhibitors: The indole nucleus is a common core in many kinase inhibitors used in cancer therapy.[8][9] The 2,4-dimethyl substitution pattern can be explored to generate novel inhibitors with improved selectivity and potency.

-

Antimicrobial Agents: Indole derivatives have demonstrated a broad spectrum of antimicrobial activities.

-

Central Nervous System (CNS) Agents: The structural similarity of the indole core to neurotransmitters like serotonin makes it a valuable template for designing drugs targeting CNS disorders.

In materials science, the electron-rich nature of the indole ring makes it an attractive component for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern of this compound can be used to tune the electronic properties and solid-state packing of these materials.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

- 1. This compound [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. PubChemLite - this compound (C10H11N) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

- 9. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with a wide array of biological targets, making it a cornerstone in the discovery and development of novel therapeutics. This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Activity

Substituted indoles have emerged as a prominent class of compounds in oncology, demonstrating efficacy against various cancer types through diverse mechanisms of action. These include the inhibition of crucial kinases, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Data on Anticancer Activity

The following table summarizes the anticancer activities of several representative substituted indole derivatives, highlighting their target, the cancer cell line tested, and their corresponding inhibitory concentrations.

| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM | [1] |

| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM | [1] |

| Indole-acrylamide derivatives | - | Tubulin | Huh7 (Hepatocellular Carcinoma) | 5.0 µM | [1] |

| Quinoline-indole derivative | 13 | Tubulin | Various cancer cell lines | 2 - 11 nmol/L | [2] |

| Benzimidazole-indole derivative | 8 | Tubulin | Various cancer cell lines | 50 nmol/L (average) | [2] |

| Chalcone-indole derivative | 12 | Tubulin | Various cancer cell lines | 0.22 - 1.80 µmol/L | [2] |

| Indole hydrazide derivative | 12 | - | MCF-7 | 3.01 µM | [3] |

| Sulfonohydrazide incorporating indole | 5f | - | MCF-7 | 13.2 µM | [4] |

| Sulfonohydrazide incorporating indole | 5f | - | MDA-MB-468 | 8.2 µM | [4] |

| Indole-curcumin derivative | Methoxy-substituted (27) | - | Hep-2 | 12 µM | [5] |

| Indole-curcumin derivative | Methoxy-substituted (27) | - | A549 | 15 µM | [5] |

| Indole-curcumin derivative | Methoxy-substituted (27) | - | HeLa | 4 µM | [5] |

| Pyrido[4,3-b]indole derivative | 2 | Tubulin | HeLa | 8.7 µM | [5] |

| Indole derivative | 43 | LSD1 | A549 | 0.74 µM | [5] |

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] This conversion is proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.[8]

-

Compound Treatment: Expose the cells to various concentrations of the test indole derivatives for a specified period (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO).

-